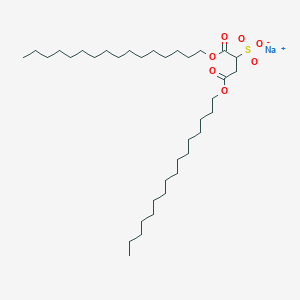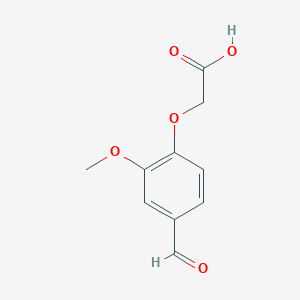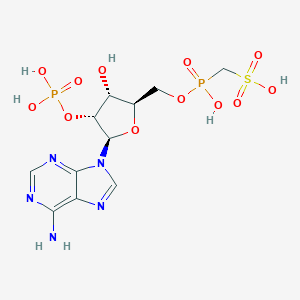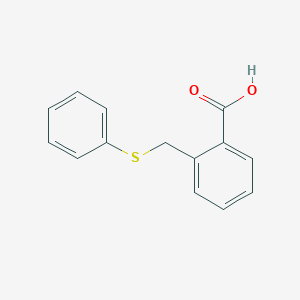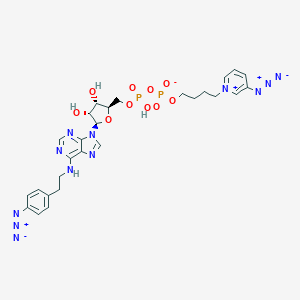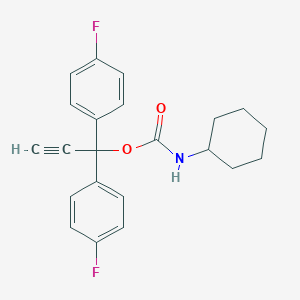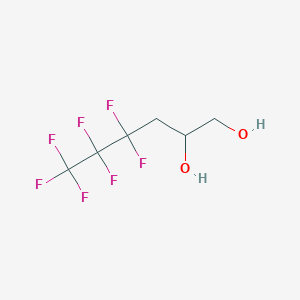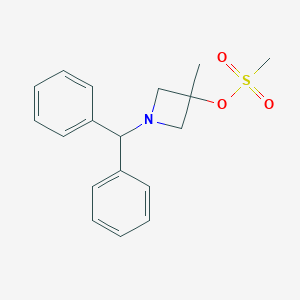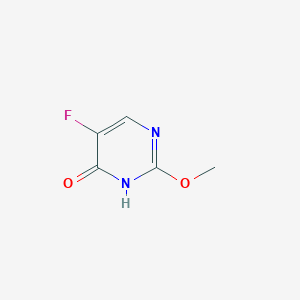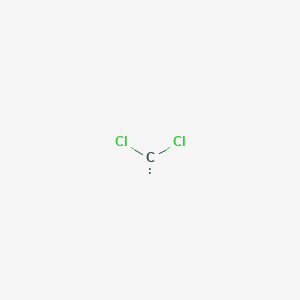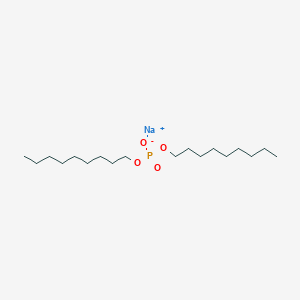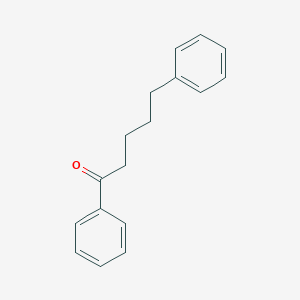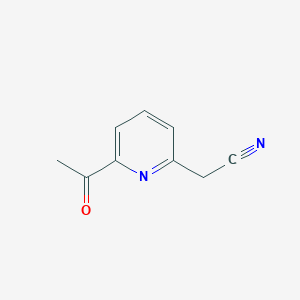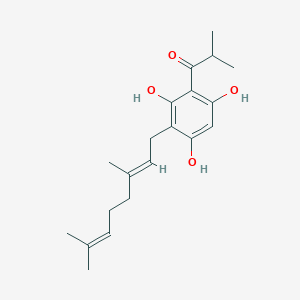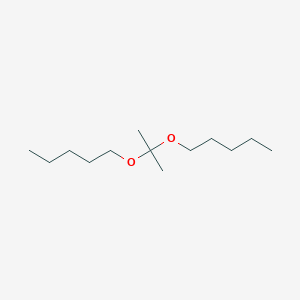
2,2-Bis(pentyloxy)propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Bis(pentyloxy)propane, commonly known as BPP, is a chemical compound that belongs to the family of alkyl ethers. It is a colorless liquid with a molecular formula of C13H28O2 and a molecular weight of 216.36 g/mol. BPP has become a popular compound in scientific research due to its unique properties and applications in various fields.
Mecanismo De Acción
The mechanism of action of BPP is not fully understood, but it is believed to involve the formation of stable complexes with various molecules, including drugs, proteins, and lipids. BPP has a long hydrophobic tail, which allows it to interact with the hydrophobic regions of these molecules, while the hydrophilic head group interacts with the surrounding water molecules. This interaction can alter the conformation and function of the target molecule, leading to various biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
BPP has been shown to have various biochemical and physiological effects, depending on the target molecule and the concentration of BPP. In vitro studies have shown that BPP can enhance the permeability of cell membranes, which can improve the uptake of various drugs and nutrients into the cell. BPP has also been shown to have anti-inflammatory and anti-cancer properties, which may be due to its ability to inhibit the activity of various enzymes and pathways involved in these processes. In vivo studies have shown that BPP can improve the bioavailability and efficacy of various drugs, leading to improved therapeutic outcomes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPP has several advantages for lab experiments, including its high purity, stability, and low toxicity. BPP is also readily available and relatively inexpensive, making it a cost-effective option for many research projects. However, BPP does have some limitations, including its limited solubility in water and some organic solvents, which may restrict its use in certain applications. BPP also has a relatively short half-life in vivo, which may limit its effectiveness as a drug delivery agent.
Direcciones Futuras
There are several future directions for research on BPP, including the development of new synthesis methods, the investigation of its potential as a drug delivery agent for various diseases, and the exploration of its applications in material science. BPP may also be studied for its potential as a surfactant in various industrial processes, where it can improve the efficiency and sustainability of the production process. Further research is needed to fully understand the mechanism of action of BPP and its potential applications in various fields.
Conclusion:
In conclusion, 2,2-Bis(pentyloxy)propane is a versatile compound with a wide range of applications in various fields. Its unique properties and potential as a drug delivery agent, surfactant, and plasticizer make it a promising compound for future research. However, further studies are needed to fully explore its potential and overcome some of its limitations.
Métodos De Síntesis
The synthesis of BPP involves the reaction between 2,2-bis(hydroxymethyl)propane and pentanol in the presence of an acid catalyst. The reaction takes place under reflux conditions for several hours, and the resulting product is purified through a series of distillation and washing steps. The yield of BPP is typically high, and the purity can be further improved through recrystallization.
Aplicaciones Científicas De Investigación
BPP has been extensively studied for its potential applications in various fields, including chemistry, biology, and material science. In chemistry, BPP has been used as a solvent and a reagent in organic synthesis reactions. It has also been used as a surfactant in emulsion polymerization reactions, where it can improve the stability and efficiency of the reaction. In biology, BPP has been studied for its potential as a drug delivery agent, due to its ability to form stable complexes with various drugs. BPP has also been investigated for its anti-inflammatory and anti-cancer properties, as well as its ability to enhance the permeability of cell membranes. In material science, BPP has been used as a plasticizer in the production of polymeric materials, where it can improve the flexibility and durability of the final product.
Propiedades
Número CAS |
10076-57-0 |
|---|---|
Nombre del producto |
2,2-Bis(pentyloxy)propane |
Fórmula molecular |
C13H28O2 |
Peso molecular |
216.36 g/mol |
Nombre IUPAC |
1-(2-pentoxypropan-2-yloxy)pentane |
InChI |
InChI=1S/C13H28O2/c1-5-7-9-11-14-13(3,4)15-12-10-8-6-2/h5-12H2,1-4H3 |
Clave InChI |
NWYYISOYSZWERS-UHFFFAOYSA-N |
SMILES |
CCCCCOC(C)(C)OCCCCC |
SMILES canónico |
CCCCCOC(C)(C)OCCCCC |
Otros números CAS |
10076-57-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



